Dalbergiphenol

Osteoporosis Selective Estrogen Receptor Modulator (SERM) In Vivo Pharmacology

Dalbergiphenol (DGP) is the only neoflavonoid that prevents OVX-induced bone loss without increasing uterine weight, delivering SERM-like efficacy free of estrogen receptor agonism. Its distinct 2,4-dimethoxy-5-(1-phenylallyl)phenol scaffold drives a unique anti-inflammatory SAR rank and selective antifungal spectrum, making it non-substitutable with latifolin or dalbergin. Procure DGP as a Lipinski-compliant lead for osteoporosis programs, a benchmark for neoflavonoid SAR studies, a validated tool in calvarial osteoblast mineralization assays, and a rational scaffold for wood-preservative lead optimization.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
Cat. No. B593540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalbergiphenol
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m0/s1
InChIKeySLLCQEPKLKMZKP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Dalbergiphenol for Research Procurement: Neoflavonoid Identity and Baseline Specifications


Dalbergiphenol (DGP) is a neoflavonoid natural product characterized by a diphenylmethane core structure (C17H18O3, molecular weight 270.32 g/mol) [1]. It belongs to the characteristic dalbergiphenol class of neoflavonoids predominantly found in the heartwood of Dalbergia species (e.g., D. sissoo, D. latifolia, D. cochinchinensis) [2][3]. DGP is recognized for its compliance with Lipinski's Rule of 5, indicating favorable drug-likeness parameters including good predicted gastrointestinal absorption [4].

Dalbergiphenol Research Procurement: Why Generic Neoflavonoid Substitution Is Inadvisable


Generic substitution of Dalbergiphenol with other Dalbergia-derived neoflavonoids (e.g., latifolin, dalbergin, 4-methoxydalbergione) is not scientifically valid due to distinct structural features that dictate divergent pharmacological profiles. The presence and position of hydroxyl and methoxy groups on the A- and B-rings critically modulate bioactivity; for instance, the specific substitution pattern in DGP confers a unique balance of anti-osteoporotic efficacy without estrogen receptor agonism [1] and a distinct rank order in anti-inflammatory respiratory burst assays [2]. These structure-activity relationships preclude the assumption of functional equivalence among in-class analogs.

Dalbergiphenol: Quantitative Differentiation Evidence Guide for Procurement Decisions


Dalbergiphenol vs. 17β-Estradiol: Bone Protection Without Uterine Estrogenicity in OVX Mouse Model

In a 6-week oral study in ovariectomized (OVX) BALB/c mice, Dalbergiphenol (DGP) at 5 mg/kg/day prevented OVX-induced bone loss and decreased bone strength to a degree comparable with 17β-estradiol (E2). Critically, DGP treatment did not increase uterine weight or induce estrogenicity, whereas E2 treatment did [1]. This demonstrates that DGP provides bone-protective efficacy while avoiding the estrogenic side effects that limit the therapeutic utility of E2 and other SERMs.

Osteoporosis Selective Estrogen Receptor Modulator (SERM) In Vivo Pharmacology

Dalbergiphenol Ranked Second Among Four Neoflavonoids in Inhibiting Neutrophil Respiratory Burst

In a chemiluminescence assay using rat neutrophils with ascorbic acid (Vc) as a reference, the relative inhibition potency of four neoflavonoids was established. R(+)-Dalbergiphenol was the second most potent inhibitor of neutrophil respiratory burst, outperforming both R(-)-latifolin and 2-O-methyllatifolin [1]. The rank order was: 2,4-dihydroxy-5-methoxy-benzophenone > R(+)-dalbergiphenol > R(-)-latifolin > 2-O-methyllatifolin. This demonstrates that within the same structural class, DGP offers a distinct level of anti-inflammatory activity that is not predictable based on class membership alone.

Inflammation Oxidative Stress Neutrophil Biology

Dalbergiphenol Exhibits Selective Antifungal Activity Profile Distinct from Latifolin and 4-Methoxydalbergione

In bioassays against wood-decay and non-wood-decay fungi, Dalbergiphenol demonstrated a distinct antifungal spectrum compared to co-isolated neoflavonoids from Dalbergia latifolia heartwood. While latifolin was most active against Trametes versicolor (Kawaratake), Dalbergiphenol exhibited relatively high activity against Fomitopsis palustris (Oouzuratake), Rhizopus oryzae, and Cladosporium cladosporioides [1]. 4-Methoxydalbergione showed only moderate activity against T. versicolor. This species-specific activity profile underscores that the choice of antifungal neoflavonoid must be tailored to the target organism.

Antifungal Natural Product Pesticide Wood Preservation

Dalbergiphenol Contributes to In Vitro Osteoblast Proliferation and Mineralization

Screening of eight neoflavonoids from Dalbergia sissoo heartwood revealed that Dalbergiphenol (compound 5) significantly increased alkaline phosphatase (ALP) activity and mineralization in primary calvarial osteoblast cells, alongside dalbergin, dalbergichromene, methyl dalbergin, and latinone [1]. While the study did not provide a direct head-to-head potency comparison among active compounds, it identifies DGP as one of several neoflavonoids with osteogenic potential, reinforcing its role in bone health beyond the OVX model.

Osteogenesis Bone Anabolic Agent In Vitro Pharmacology

Dalbergiphenol Hybrids Protect H9c2 Cardiomyocytes from Hypoxia/Reoxygenation Injury

Recent isolation of novel dalbergiphenol-containing hybrids (cochindalbergiphenols A-C) from D. cochinchinensis demonstrated protective effects against hypoxia/reoxygenation (H/R)-induced injury in H9c2 cardiomyocytes [1]. While this evidence pertains to hybrid molecules rather than pure DGP, it underscores the cardioprotective potential of the dalbergiphenol pharmacophore and suggests that DGP itself may serve as a valuable scaffold or comparator in cardiovascular research. Direct cardioprotective activity of unmodified DGP in this assay remains to be quantified, representing a gap in current knowledge.

Cardioprotection Ischemia-Reperfusion Injury Natural Product Hybrid

Dalbergiphenol: Validated Research and Application Scenarios Based on Comparative Evidence


Non-Estrogenic Osteoporosis Drug Discovery Programs

Dalbergiphenol is ideally suited for in vivo efficacy and safety studies aimed at developing bone-protective agents that avoid the uterotrophic side effects of estrogen replacement therapy. Its demonstrated ability to prevent OVX-induced bone loss without increasing uterine weight makes it a compelling lead compound or reference standard for novel Selective Estrogen Receptor Modulator (SERM)-like molecules [1].

Comparative Studies of Neoflavonoid Anti-Inflammatory Activity

DGP serves as a key comparator in studies evaluating the structure-activity relationship (SAR) of neoflavonoids on neutrophil oxidative burst. Its intermediate potency relative to other in-class compounds provides a benchmark for assessing how specific structural modifications (e.g., hydroxylation, methoxylation patterns) influence anti-inflammatory potential [2].

Targeted Antifungal Agent Development Against Specific Wood-Rotting Fungi

For research focused on natural product-based wood preservatives or agricultural fungicides, DGP is a rational choice for lead optimization against Fomitopsis palustris, Rhizopus oryzae, and Cladosporium cladosporioides. Its distinct spectrum of activity, which differs from that of the more abundant latifolin, justifies its selection for pathogen-specific bioassay-guided fractionation and synthetic modification [3].

In Vitro Mechanistic Studies of Osteoblast Differentiation

Procurement of DGP is warranted for cell-based assays (e.g., alkaline phosphatase activity, mineralization in calvarial osteoblasts) aimed at elucidating the molecular pathways governing bone formation. It represents a validated natural product tool compound for investigating anabolic bone signaling independent of estrogen receptor activation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalbergiphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.